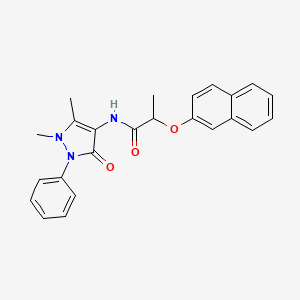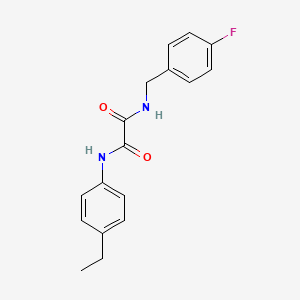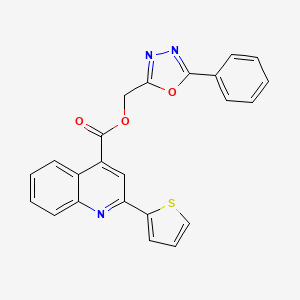![molecular formula C15H17NO2 B4795856 1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B4795856.png)
1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde
Overview
Description
1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPP and has a molecular formula of C16H17NO2.
Mechanism of Action
The mechanism of action of 1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde involves its interaction with the active site of the target enzyme. MPP binds to the enzyme's active site and inhibits its activity, thereby preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft.
Biochemical and Physiological Effects:
1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde has been found to exhibit various biochemical and physiological effects. Studies have shown that MPP can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde in lab experiments include its potent inhibitory effects against various enzymes, its neuroprotective properties, and its potential applications in the development of new drugs. However, the limitations of using MPP in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde. One of the significant areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to determine the safety and efficacy of MPP and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde is a chemical compound that has significant potential in various scientific fields. This compound has been extensively studied for its potential applications in the development of new drugs and its neuroprotective properties. However, further research is needed to determine its safety and efficacy and explore its potential in other fields.
Scientific Research Applications
1-[3-(4-methylphenoxy)propyl]-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the development of new drugs. MPP has been found to exhibit potent inhibitory effects against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-13-5-7-15(8-6-13)18-11-3-10-16-9-2-4-14(16)12-17/h2,4-9,12H,3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUQNHFCHGCHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methylphenoxy)propyl]pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-dichlorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795778.png)
![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4795780.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B4795783.png)
![ethyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4795789.png)
![N-[2-(benzyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4795791.png)



![3-butyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4795817.png)
![4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B4795819.png)
![N-[2-(4-{[(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B4795820.png)
![1-[2-(2-allylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4795825.png)
![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4795846.png)
![methyl {[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B4795860.png)